1-Propanesulfonothioic acid, S-propyl ester

Description

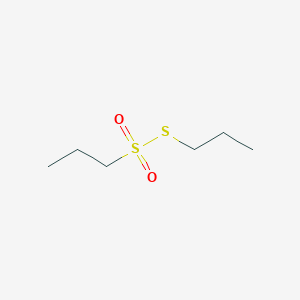

1-Propanesulfonothioic acid, S-propyl ester (CAS 1113-13-9) is an organosulfur compound with the molecular formula C₆H₁₄O₂S₂ and a molecular weight of 182.3 g/mol. It is characterized by a sulfonothioate group (-S(O)₂-S-) linked to a propyl chain. Key physical properties include a predicted density of 1.121 ± 0.06 g/cm³ and a boiling point of 120°C at 4 Torr . Its structure combines sulfonic and thioester functionalities, making it distinct from simpler thioesters or sulfonates.

Properties

IUPAC Name |

1-propylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIASSQOLAEHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSS(=O)(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149584 | |

| Record name | Propyl propane thiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Cooked brown roasted aroma | |

| Record name | Propyl propane thiosulfonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; moderately soluble in pentane; soluble in toluene, Moderately soluble (in ethanol) | |

| Record name | Propyl propane thiosulfonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.119-1.123 | |

| Record name | Propyl propane thiosulfonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1113-13-9 | |

| Record name | S-Propyl propanethiosulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl propane thiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl propane thiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL PROPANE THIOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5E892YJGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1-Propanesulfonothioic acid, S-propyl ester can be synthesized chemically or extracted from natural sources. The chemical synthesis involves the reaction of propyl mercaptan with sulfur dioxide and chlorine, followed by oxidation . Industrial production methods often involve the extraction of the compound from Allium species, where it is present in significant amounts .

Chemical Reactions Analysis

1-Propanesulfonothioic acid, S-propyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the thiosulfonate group is replaced by other nucleophiles Major products formed from these reactions include sulfonic acids, thiols, and substituted thiosulfonates.

Scientific Research Applications

1-Propanesulfonothioic acid, S-propyl ester has been extensively studied for its antimicrobial properties. It has shown efficacy against a wide range of bacteria and fungi, making it a potential candidate for use in food preservation and agriculture . In medicine, it has been investigated for its potential to treat infections and as an alternative to traditional antibiotics . Additionally, it has been studied for its anti-inflammatory and immunomodulatory effects, which could have applications in treating metabolic disorders .

Mechanism of Action

The antimicrobial activity of propyl propane thiosulfonate is attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death . It also inhibits the growth of microorganisms by interfering with their metabolic pathways . The compound’s anti-inflammatory effects are believed to be due to its ability to modulate the immune response and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Functional Groups and Reactivity

- This compound contains a sulfonothioate group (-S(O)₂-S-), which is more oxidized than the thioester (-S-CO-) in hexanethioic acid or ethanethioic acid .

- Phosphorothioic acid derivatives (e.g., Profenofos) incorporate a phosphorus center, enabling interactions with enzymes like acetylcholinesterase, unlike sulfonothioic acids .

Physical Properties

- Volatility: Ethanethioic acid, S-propyl ester (MW 118.2) is highly volatile, as evidenced by its use in headspace GC-MS analyses , whereas 1-propanesulfonothioic acid (MW 182.3) has lower volatility due to its larger size and sulfonic group .

- Solubility: Hexanethioic acid, S-propyl ester has moderate water solubility (115.1 mg/L at 25°C) , while sulfonothioic acids are typically more hydrophilic due to the sulfonate group.

Research Findings and Metabolic Pathways

- Metabolism of S-Propyl Derivatives: Studies on thiamine propyl disulfide (a related S-propyl compound) show rapid conversion to methylsulfonyl metabolites (e.g., methylsulfonyl propionic acid) and inorganic sulfate in rats, suggesting sulfoxidation and demethylation pathways .

- Environmental Persistence: Phosphorothioate esters like Profenofos exhibit longer environmental persistence due to their stability, whereas simpler thioesters (e.g., ethanethioic acid) degrade faster via hydrolysis .

Biological Activity

1-Propanesulfonothioic acid, S-propyl ester (CAS No. 1113-13-9), is an organosulfur compound derived from various Allium species, including garlic and onions. It is recognized for its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and comparative analysis with similar compounds.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-propylsulfonylsulfanylpropane |

| Molecular Formula | C₆H₁₄O₂S₂ |

| Molecular Weight | 182.3 g/mol |

| Physical Description | Colorless to yellow liquid; cooked brown roasted aroma |

| Solubility | Sparingly soluble in water; moderately soluble in pentane; soluble in toluene |

Structural Information

- InChI Key : OUIASSQOLAEHIR-UHFFFAOYSA-N

- Canonical SMILES : CCCS(=O)(=O)CC

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial activity. Research indicates that it exhibits efficacy against a wide range of bacteria and fungi, making it a promising candidate for applications in food preservation and agriculture.

The antimicrobial effects of this compound are primarily attributed to its ability to disrupt the cell membranes of microorganisms. This disruption leads to cell lysis and subsequent death of the pathogen. Specifically, the thiosulfonate group in the structure plays a crucial role in this mechanism.

Comparative Analysis with Similar Compounds

This compound is often compared with other organosulfur compounds such as propyl propane thiosulfinate and allyl thiosulfonate.

| Compound | Antimicrobial Activity | Stability |

|---|---|---|

| This compound | Broad spectrum against bacteria and fungi | High |

| Propyl propane thiosulfinate | Similar activity but less stable | Moderate |

| Allyl thiosulfonate | Effective but narrower spectrum | Variable |

Study 1: Efficacy Against Bacterial Pathogens

A study conducted by researchers at a leading agricultural university evaluated the effectiveness of this compound against common foodborne pathogens such as Salmonella and E. coli. The results indicated a significant reduction in bacterial counts when treated with the compound at concentrations as low as 0.5%. This suggests its potential use as a natural preservative in food products.

Study 2: Fungal Inhibition

Another research project focused on the antifungal properties of the compound against Aspergillus species, which are known to spoil food and produce mycotoxins. The study demonstrated that treatment with this compound resulted in over 90% inhibition of fungal growth within 48 hours. The findings support its application in agricultural settings to protect crops from fungal infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-propanesulfonothioic acid, S-propyl ester?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-propanesulfonothioic acid and 1-propanethiol under acidic or basic catalysis. For example, using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane at 0–25°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) . Comparative synthesis protocols for structurally similar thiocarbamates (e.g., pebulate) suggest optimizing molar ratios and reaction times to minimize byproducts .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic S=O stretching vibrations (~1050–1150 cm⁻¹) and C-S bonds (~600–700 cm⁻¹). Compare with reference spectra of sulfonothioic esters (e.g., carbamothioic acid derivatives) .

- NMR : In H NMR, the propyl group signals (δ 0.9–1.7 ppm for CH and CH groups) and sulfonate protons (if acidic) should be observed. C NMR will show the sulfonate sulfur-bound carbon (~50–60 ppm) .

- Mass Spectrometry : Use EI-MS to identify molecular ion peaks (CHOS; exact mass: 182.04). NIST databases provide fragmentation patterns for analogous organosulfur compounds .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) via shake-flask method. Sulfonothioic esters are typically hydrophobic; expect higher solubility in DMSO or dichloromethane.

- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor via HPLC or TLC for decomposition products (e.g., sulfonic acid or thiol byproducts) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of sulfonothioic esters with biological targets (e.g., enzymes)?

- Methodological Answer : Phosphorothioic acid esters (structurally related) are known to inhibit enzymes like neuropathy target esterase (NTE). For 1-propanesulfonothioic acid derivatives, use in vitro assays (e.g., recombinant NTE inhibition kinetics) to study covalent binding to catalytic serine residues. Competitive inhibition experiments with substrates like phenyl valerate can quantify IC values .

Q. How can conflicting data on the catalytic activity of sulfonothioic esters in organic reactions be resolved?

- Methodological Answer : Perform comparative kinetic studies under controlled conditions (solvent, temperature, catalyst loading). For example, evaluate its role as a Lewis acid catalyst in esterification using model reactions (e.g., acetic acid + ethanol). Use DFT calculations to map transition states and identify steric/electronic effects from the sulfonothioic group .

Q. What experimental strategies are recommended for assessing neurotoxic potential?

- Methodological Answer :

- In Vivo Models : Administer the compound to hens (a standard OPIDP model) at sub-lethal doses (e.g., 2.5–10 mg/kg) and monitor for delayed neuropathy symptoms (ataxia, paralysis) over 21 days .

- Biochemical Assays : Measure NTE inhibition in brain homogenates using spectrophotometric methods (e.g., hydrolysis of phenyl valerate). Compare inhibition rates with positive controls (e.g., DFP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.